L-Lysine, N6-(aminoiminomethyl)-, monohydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

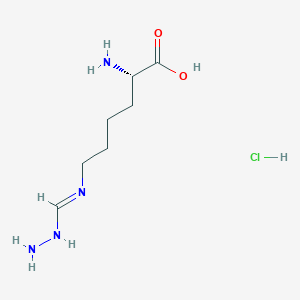

L-Lysine, N6-(aminoiminomethyl)-, monohydrochloride is a derivative of L-lysine, an essential amino acid. This compound is known for its role in various biological processes and is often used in dietary supplements and pharmaceuticals. It is characterized by the presence of an aminoiminomethyl group attached to the lysine molecule, which enhances its biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine, N6-(aminoiminomethyl)-, monohydrochloride typically involves the reaction of L-lysine with cyanamide under acidic conditions to form the guanidino group. The reaction is carried out in an aqueous solution, and the product is isolated by crystallization. The reaction conditions include maintaining a pH of around 4-5 and a temperature of 25-30°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound often employs microbial fermentation techniques. Specific strains of bacteria, such as Corynebacterium glutamicum, are genetically engineered to overproduce L-lysine, which is then chemically modified to introduce the aminoiminomethyl group. This method is preferred due to its cost-effectiveness and scalability.

Análisis De Reacciones Químicas

Types of Reactions

L-Lysine, N6-(aminoiminomethyl)-, monohydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The aminoiminomethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of L-lysine with modified functional groups, which can have enhanced or altered biological activities.

Aplicaciones Científicas De Investigación

Chemical Synthesis

L-Lysine, N6-(aminoiminomethyl)-, monohydrochloride serves as a building block in the synthesis of complex organic molecules. Its unique structure allows for diverse chemical reactions:

- Oxidation : Can be oxidized to form oxo derivatives.

- Reduction : Capable of reduction to form amine derivatives.

- Substitution : The aminoiminomethyl group can be substituted with other functional groups.

These reactions are crucial for its biological activity and applications in synthetic chemistry.

Biological Research

In biological contexts, this compound plays a significant role in protein synthesis and enzyme function. It has been studied for its potential effects on various biological pathways:

- Nitric Oxide Synthase Inhibition : this compound selectively inhibits inducible nitric oxide synthase (iNOS), a key player in inflammatory responses. This selectivity makes it valuable for studying nitric oxide production and its implications in diseases such as leishmaniasis.

Medical Applications

The compound has garnered attention in medical research for its therapeutic potential:

- Antiviral Properties : Research indicates that L-Lysine can inhibit the replication of herpes simplex virus (HSV). A pilot study showed that prophylactic lysine supplementation significantly reduced the incidence and severity of recurrent herpes labialis .

Case Study: Herpes Labialis Management

A study involving patients with recurrent herpes labialis found that daily supplementation with 500 mg of L-Lysine for 30 days led to a statistically significant reduction in both the frequency and duration of outbreaks over an eight-year follow-up period. The results indicated a 63% reduction in lesion incidence within the first year .

Nutritional Applications

This compound is also used as a nutritional additive in animal feed to enhance growth and health. Its role as an essential amino acid makes it crucial for various metabolic processes .

Mecanismo De Acción

The mechanism of action of L-Lysine, N6-(aminoiminomethyl)-, monohydrochloride involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound targets enzymes involved in protein synthesis and metabolic pathways.

Pathways Involved: It modulates the activity of the mTOR pathway, which is crucial for cell growth and proliferation. Additionally, it inhibits the replication of certain viruses by interfering with their protein synthesis machinery.

Comparación Con Compuestos Similares

Similar Compounds

L-Arginine: Another essential amino acid with a similar structure but different biological functions.

L-Homoarginine: A non-essential amino acid that shares structural similarities but has distinct physiological roles.

Uniqueness

L-Lysine, N6-(aminoiminomethyl)-, monohydrochloride is unique due to its enhanced biological activity and its ability to modulate specific molecular pathways. This makes it a valuable compound in both research and industrial applications.

Actividad Biológica

L-Lysine, N6-(aminoiminomethyl)-, monohydrochloride, also known as L-N6-(1-iminoethyl)-lysine, is a derivative of the essential amino acid L-lysine. This compound exhibits notable biological activities due to its unique structural modifications, particularly the presence of an imino group at the N6 position of the lysine side chain. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C7H16N4O2·HCl

- Molecular Weight : Approximately 224.7 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in water

This compound interacts with various molecular targets and pathways, contributing to its biological activity:

- Inhibition of Inducible Nitric Oxide Synthase (iNOS) : This compound is a potent inhibitor of iNOS, which is crucial in inflammatory responses. It has been shown to selectively inhibit iNOS activity in macrophages with an IC50 significantly lower than that of other known inhibitors like NG-monomethyl-L-arginine. This selectivity enhances its utility in studying nitric oxide production in various biological contexts.

- Modulation of mTOR Pathway : The compound influences the mTOR pathway, essential for cell growth and proliferation. It may affect protein synthesis and metabolic pathways by targeting specific enzymes involved in these processes.

Biological Activities

- Antiviral Properties : Research indicates that L-Lysine derivatives can prevent viral entry into cells and interfere with viral replication mechanisms . This makes it a candidate for developing antiviral therapies.

- Influence on Immune Responses : The compound may modulate immune responses and influence the pathogenesis of diseases such as leishmaniasis by altering nitric oxide levels.

- Protein Synthesis : As an essential amino acid derivative, it plays a critical role in protein synthesis and can be utilized in cell culture media and pharmaceutical formulations.

Table 1: Summary of Biological Activities and Mechanisms

Example Study: Antiviral Activity

In a study examining the antiviral properties of L-Lysine derivatives, it was found that L-N6-(1-iminoethyl)-lysine effectively inhibited the replication of specific viruses by disrupting their protein synthesis machinery. The compound's ability to modulate immune responses further supports its potential therapeutic applications against viral infections .

Propiedades

IUPAC Name |

(2S)-2-amino-6-(hydrazinylmethylideneamino)hexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2.ClH/c8-6(7(12)13)3-1-2-4-10-5-11-9;/h5-6H,1-4,8-9H2,(H,10,11)(H,12,13);1H/t6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEMQBKHQGDLID-RGMNGODLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=CNN)CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN=CNN)C[C@@H](C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.